

methyl (3S)-3-amino-3-phenylpropanoate

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B028698

[Get Quote](#)

An In-Depth Technical Guide to **Methyl (3S)-3-amino-3-phenylpropanoate**: Properties, Synthesis, and Applications

Introduction

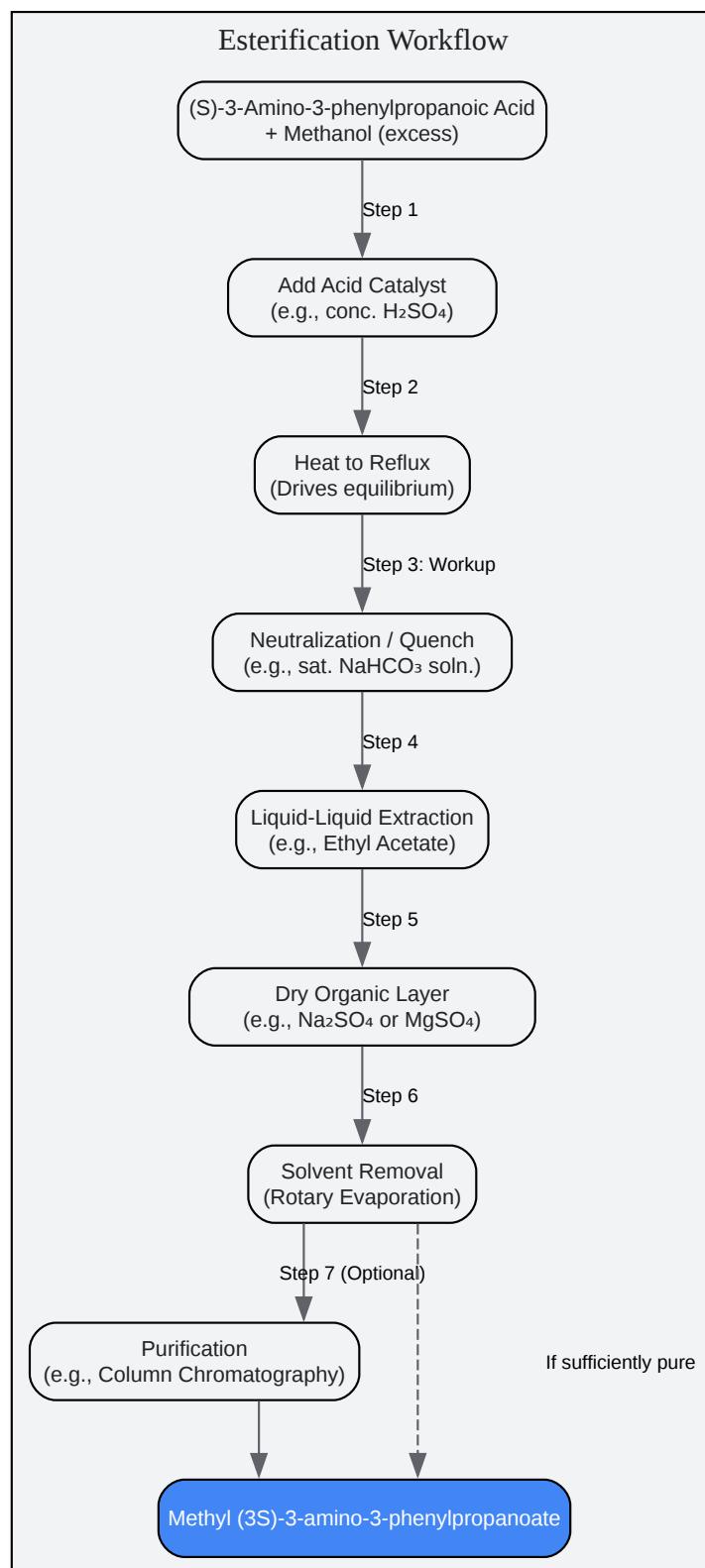
Methyl (3S)-3-amino-3-phenylpropanoate is a chiral β -amino ester of significant interest in the fields of medicinal chemistry and organic synthesis. As a derivative of β -phenylalanine, its structure incorporates both a stereogenic center and versatile functional groups—an amine and a methyl ester—making it a valuable chiral building block for the synthesis of complex, optically active molecules. Its utility is particularly pronounced in the development of pharmaceuticals, where specific stereoisomers are often required for therapeutic efficacy and to minimize off-target effects. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, synthesis and stereochemical control, characterization, and critical applications.

Part 1: Core Physicochemical Properties

The fundamental properties of **methyl (3S)-3-amino-3-phenylpropanoate** are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ NO ₂	[1][2][3]
Molecular Weight	179.22 g/mol	[1][2][3][4]
CAS Number	37088-66-7	[2][4]
Appearance	Pale yellow, low-melting solid	[4]
Boiling Point	283.0 ± 28.0 °C (Predicted)	[4][5]
Density	1.098 ± 0.06 g/cm ³ (Predicted)	[4][5]
pKa	7.68 ± 0.10 (Predicted, for the amine)	[5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[4]
Canonical SMILES	COC(=O)CN	[6]

Part 2: Synthesis and Stereochemical Control


The synthesis of enantiomerically pure **methyl (3S)-3-amino-3-phenylpropanoate** relies on strategies that can control the stereochemistry at the C3 position. The two primary approaches are direct synthesis from a chiral precursor or the resolution of a racemic mixture.

Approach 1: Direct Synthesis via Esterification (Preferred)

The most straightforward and atom-economical method is the direct esterification of the commercially available chiral amino acid, (S)-3-amino-3-phenylpropanoic acid. Fischer-Speier esterification is a classic and reliable method for this transformation.

Mechanism & Rationale: The reaction involves protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g., H₂SO₄ or HCl gas), which activates the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates water to yield the protonated ester. Final deprotonation regenerates the acid catalyst.

and provides the desired methyl ester. The use of excess methanol is crucial as it serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

[Click to download full resolution via product page](#)

Caption: Fischer esterification workflow for synthesizing the target compound.

Detailed Experimental Protocol (Representative):

- Reaction Setup: To a round-bottom flask charged with (S)-3-amino-3-phenylpropanoic acid (1.0 eq), add anhydrous methanol (10-20 volumes).
- Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
- Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-12 hours).
- Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize the acid catalyst.
- Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity **methyl (3S)-3-amino-3-phenylpropanoate**.

Approach 2: Chiral Resolution of a Racemic Mixture

An alternative, though often less efficient, method involves synthesizing the racemic methyl 3-amino-3-phenylpropanoate and then separating the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.^[7]

Trustworthiness of the Method: This process relies on the differential solubility of the two diastereomeric salts. One salt will preferentially crystallize from the solution, allowing for its separation by filtration. The choice of resolving agent (e.g., tartaric acid, mandelic acid) is critical and often requires empirical screening to find conditions that provide high diastereomeric and enantiomeric excess.^[7] After separation, the chiral auxiliary is removed to

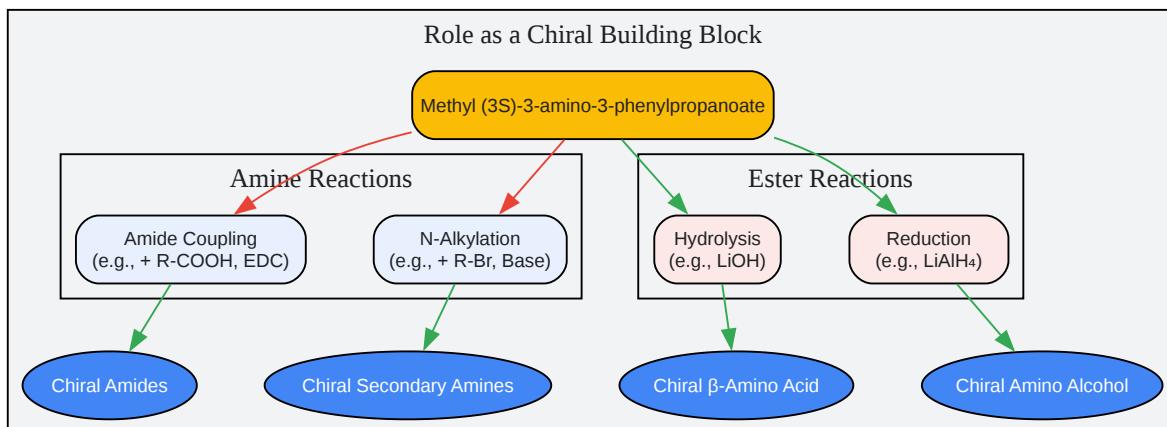
yield the desired enantiomer. While effective, this method is inherently wasteful as it discards 50% of the material unless the unwanted enantiomer can be racemized and recycled.^[7]

Part 3: Spectroscopic Characterization

Unambiguous identification of **methyl (3S)-3-amino-3-phenylpropanoate** requires spectroscopic analysis. While reference spectra should be consulted, the expected NMR signals can be predicted from the molecular structure.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

- δ 7.20-7.40 (m, 5H): Phenyl ring protons (-C₆H₅). The multiplet pattern arises from the overlapping signals of the ortho, meta, and para protons.
- δ 4.45 (dd, 1H): The methine proton (-CH(NH₂)-). It is coupled to the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.
- δ 3.65 (s, 3H): Methyl ester protons (-OCH₃). This is a characteristic singlet as there are no adjacent protons to couple with.
- δ 2.70-2.90 (m, 2H): Methylene protons (-CH₂-). These two protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, each coupling with the methine proton.
- δ 1.80 (br s, 2H): Amine protons (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent.


Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

- δ ~172 ppm: Ester carbonyl carbon (C=O).
- δ ~140-142 ppm: Quaternary phenyl carbon (ipso-carbon).
- δ ~126-129 ppm: Phenyl carbons (CH).
- δ ~53 ppm: Methine carbon (-CH(NH₂)-).
- δ ~51 ppm: Methyl ester carbon (-OCH₃).

- $\delta \sim 43$ ppm: Methylene carbon (-CH₂-).

Part 4: Applications in Pharmaceutical Development

The primary value of **methyl (3S)-3-amino-3-phenylpropanoate** lies in its role as a chiral synthon. The amine and ester functionalities provide orthogonal handles for further chemical modification, such as amide bond formation, N-alkylation, or reduction of the ester to an alcohol.

[Click to download full resolution via product page](#)

Caption: Versatility of the title compound in synthetic transformations.

Part 5: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: The racemic mixture is classified as a skin and eye irritant and may cause respiratory irritation.^[1] Similar precautions should be taken for the (S)-enantiomer. The hydrochloride salt is listed as harmful if swallowed and may cause serious eye damage.^[6]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
- Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere.^{[4][5]} For long-term stability, storage in a freezer at or below -20°C is recommended.^{[4][5]}

Conclusion

Methyl (3S)-3-amino-3-phenylpropanoate is a high-value chiral intermediate whose utility is firmly established in modern organic and medicinal chemistry. A thorough understanding of its physicochemical properties, coupled with robust protocols for its synthesis and characterization, enables its effective use in the construction of complex molecular architectures. Its role as a precursor to advanced pharmaceutical intermediates underscores the continued importance of enantiomerically pure β -amino acids in drug discovery and development.

References

- PrepChem. (n.d.). Synthesis of methyl 3-phenylpropionate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate.
- ChemSynthesis. (n.d.). methyl 3-amino-3-phenylpropanoate.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The ^1H NMR spectrum of methyl propanoate.
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate.
- Chemdad Co., Ltd. (n.d.). **METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22940671, Methyl (S)-3-phenyl-beta-alaninate hydrochloride.
- LookChem. (n.d.). methyl 3-amino-3-phenylpropanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 788099, Methyl (S)-3-amino-3-phenylpropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl 3-amino-3-phenylpropionate | C10H13NO2 | CID 2755328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Methyl (S)-3-amino-3-phenylpropanoate | C10H13NO2 | CID 788099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL (3S)-3-AMINO-3-PHENYLPROPANOATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [methyl (3S)-3-amino-3-phenylpropanoate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028698#methyl-3s-3-amino-3-phenylpropanoate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com